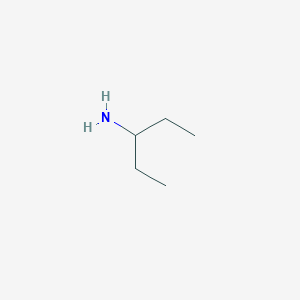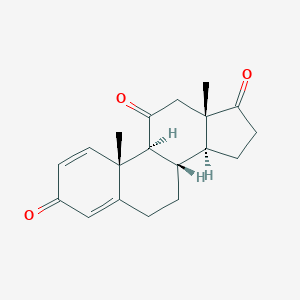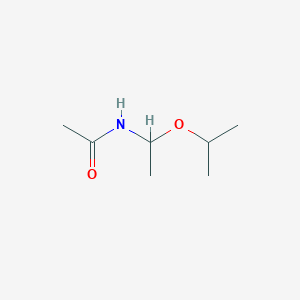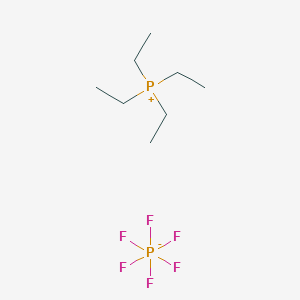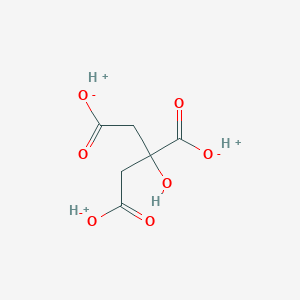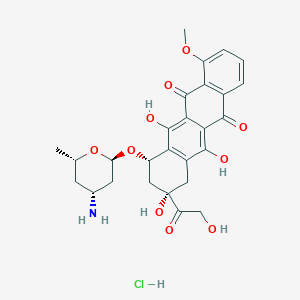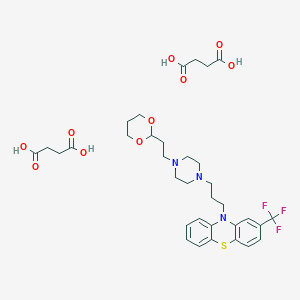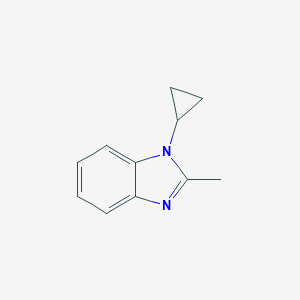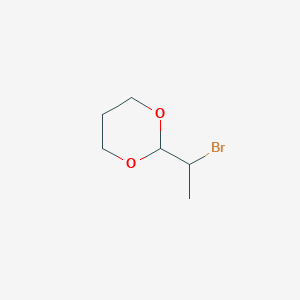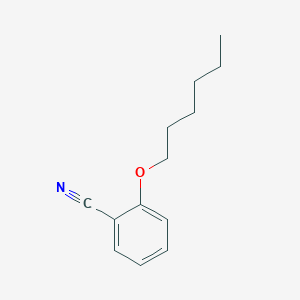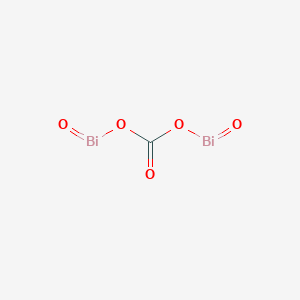
Bismuth subcarbonate
Overview
Description
Synthesis Analysis
Bismuth subcarbonate can be synthesized through various chemical routes, often involving bismuth salts and carbonate sources. Bandyopadhyay et al. (2018) discussed bismuth salts-mediated reactions as powerful tools for the synthesis of diverse medicinally significant compounds due to their low toxicity and Lewis acidic capacity. The synthesis often leverages bismuth's ability to form weak bonds with electronegative atoms, facilitating numerous chemical reactions (Bandyopadhyay, Chavez, & Banik, 2018).
Molecular Structure Analysis
The molecular structure of bismuth subcarbonate is characterized by the coordination of bismuth ions with carbonate and hydroxide groups. This arrangement contributes to its distinct chemical behavior and reactivity. The unique structural features of bismuth compounds, including subcarbonate, are pivotal in their application in organic synthesis and materials science (Bothwell, Krabbe, & Mohan, 2003).
Chemical Reactions and Properties
Bismuth subcarbonate participates in a variety of chemical reactions, attributed to its Lewis acidic nature and the ability to form complexes with various organic and inorganic compounds. It has been utilized in catalysis, including synthetic transformations where its low toxicity and environmental benignity are of significant advantage (Ollevier, 2013).
Physical Properties Analysis
The physical properties of bismuth subcarbonate, such as its crystalline structure, solubility in various solvents, and thermal stability, are crucial for its application in different fields. These properties are influenced by the synthesis method and the conditions under which the compound is prepared and stored.
Chemical Properties Analysis
Chemically, bismuth subcarbonate exhibits properties typical of both bismuth compounds and carbonates. It is reactive towards acidic and basic conditions, can undergo decomposition, and participates in complexation reactions. Its chemical properties make it suitable for applications in catalysis, materials science, and as a precursor for the synthesis of other bismuth compounds.
References
- Bandyopadhyay, D., Chavez, A., & Banik, B. (2018). Microwave-induced Bismuth Salts-mediated Synthesis of Molecules of Medicinal Interests. Current Medicinal Chemistry.
- Bothwell, J. M., Krabbe, S. W., & Mohan, R. (2003). Applications of bismuth(III) compounds in organic synthesis. Chemical Society Reviews.
- Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry.
Scientific Research Applications
Medical Imaging : It is used in Roentgen-ray examinations of the stomach and intestines to visualize their outline and reduce peristaltic activity (Carman, 1913).
Catalysis : Bismuth subcarbonate nanosheets are effective in catalyzing CO2 reduction to formate with high efficiency and at low overpotentials (Zhang et al., 2018).
Green Chemistry : It contributes to green chemistry through its benefits in remediation, pollution prevention, and efficient resource use (Selvamani et al., 2013).
Chemical Synthesis : Bismuth subcarbonate can be used to synthesize complexes with various acids like nitrilotriacetic acid and ethylenediaminetetraacetic acid (Summers et al., 1994).
Photocatalysis : It is used in photocatalysts to remove gaseous NO under visible light irradiation, enhancing activity due to better electron/hole separation efficiency and biocompatibility (Huang et al., 2018).
Polymer Enhancement : When added to polymers like PMMA, it enhances thermal stability, flame retardancy, and smoke suppression properties, reducing toxic volatile organic compounds (Jiang et al., 2014).
Nanomedicine : Bismuth subcarbonate nanoparticles show anti-Helicobacter pylori activities comparable to clinically used drugs, suggesting potential for new nanomedicines (Chen et al., 2010).
Optical Applications : It exhibits anisotropic properties useful for applications in second harmonic generation and optical parametric oscillation (Reshak & Auluck, 2014).
Environmental Remediation : Bismuth subcarbonate nanostructures show enhanced performance in the photodegradation of organic dyes (Tang et al., 2012).
Dental Applications : Its addition to epoxy-based root canal sealers impacts properties like flow, working time, water sorption, and solubility (Schwartzer et al., 2013).
Synthesis and Characterization : Its synthesis is influenced by solvents and precursors, and it is used as an antibacterial agent against Helicobacter pylori (Cheng et al., 2010).
Antacid Effectiveness : The effectiveness of bismuth subcarbonate as an antacid is influenced by particle size (Liu Ct & Hess Gw, 1983).
Future Directions
properties
IUPAC Name |
bis(oxobismuthanyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUJXPJRXTKJM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O[Bi]=O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(BiO)2CO3, CBi2O5 | |
| Record name | bismuth oxycarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth_oxycarbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046518 | |
| Record name | Bismuth(III) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Bismuth subcarbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12386 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth subcarbonate | |
CAS RN |
5892-10-4 | |
| Record name | Bismuth subcarbonate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(III) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



